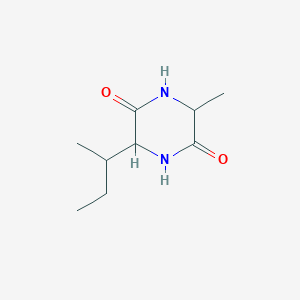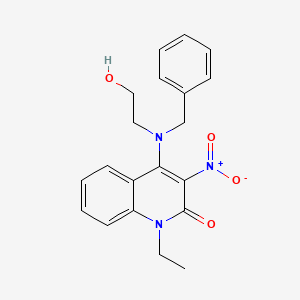
Cyclo(Ile-Ala)
Übersicht
Beschreibung
Diese Verbindung hat die Summenformel C9H16N2O2 und ein Molekulargewicht von 184,24 g/mol . Die cyclische Struktur von Cyclo(Ile-Ala) wird durch Peptidbindungen zwischen den Aminosäuren gebildet, was zu einer stabilen Ringkonfiguration führt . Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen von Interesse.
Wirkmechanismus
Target of Action
Cyclo(Ile-Ala) is a cyclic dipeptide found in marine actinomycete 11014 I Cyclic peptides in general are known to interact with a wide range of biological targets, including enzymes and proteins, due to their unique structural properties .
Mode of Action
Cyclic peptides are known to bind to their targets, altering their conformation and affecting their function within the cellular environment . This interaction can lead to various changes in cellular processes, depending on the specific targets involved.
Biochemical Pathways
They can affect cell growth, differentiation, and apoptosis
Pharmacokinetics
It’s worth noting that cyclic peptides, in general, have been reported to have improved stability and bioavailability compared to their linear counterparts .
Result of Action
Cyclic peptides are known to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
It’s worth noting that the activity of cyclic peptides can be influenced by various factors, including ph, temperature, and the presence of other molecules .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Cyclo(Ile-Ala) kann sowohl mit Festphasen- als auch mit Flüssigphasen-Peptidsynthesetechniken synthetisiert werden . Bei der Festphasen-Synthese werden die Aminosäuren sequenziell zu einem festen Träger hinzugefügt, wobei jede Zugabe von Deprotektion und Kupplungsschritten gefolgt wird, um die Peptidbindungen zu bilden . Der letzte Cyclisierungsschritt umfasst die Bildung der cyclischen Struktur durch Verknüpfung der terminalen Aminosäuren . Die Flüssigphasensynthese beinhaltet die Kupplung geschützter Aminosäuren in der Lösung, gefolgt von Cyclisierung, um das cyclische Dipeptid zu bilden .
Industrielle Produktionsverfahren: Die industrielle Produktion von Cyclo(Ile-Ala) beinhaltet in der Regel die großtechnische Festphasen-Peptidsynthese aufgrund ihrer Effizienz und Skalierbarkeit . Die Verwendung von automatisierten Peptidsynthesizern ermöglicht die schnelle und reproduzierbare Herstellung der Verbindung . Zusätzlich werden Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) eingesetzt, um die hohe Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cyclo(Ile-Ala) durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Diese Reaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern, was zur Bildung verschiedener Derivate führt .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von Cyclo(Ile-Ala) verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Substitutionsreaktionen können Nucleophile wie Amine oder Thiole beinhalten . Die Reaktionsbedingungen, einschließlich Temperatur, pH-Wert und Lösungsmittel, werden optimiert, um die gewünschten Transformationen zu erreichen .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Cyclo(Ile-Ala) gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab . Beispielsweise können Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können .
Wissenschaftliche Forschungsanwendungen
Cyclo(Ile-Ala) hat aufgrund seiner einzigartigen Eigenschaften und biologischen Aktivitäten eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung . In der Chemie dient es als Vorlage für die Entwicklung neuer cyclischer Peptide mit potenziellen therapeutischen Anwendungen . In der Biologie wird Cyclo(Ile-Ala) auf seine antimikrobiellen und anticancerogenen Eigenschaften untersucht . Es wurde gezeigt, dass es das Wachstum bestimmter Bakterienstämme hemmt und zytotoxische Wirkungen auf Krebszelllinien zeigt . In der Medizin wird Cyclo(Ile-Ala) auf sein Potenzial als Wirkstoffkandidat für verschiedene Krankheiten untersucht . Darüber hinaus findet es in der Industrie Anwendungen als Baustein für die Synthese bioaktiver Moleküle und als Standard für analytische Methoden .
Wirkmechanismus
Der Wirkmechanismus von Cyclo(Ile-Ala) beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen . Es wurde berichtet, dass es bestimmte Enzyme hemmt und zelluläre Prozesse stört, was zu seinen biologischen Wirkungen führt . Beispielsweise wurde gezeigt, dass Cyclo(Ile-Ala) die Aktivität von Proteasen hemmt, die Enzyme sind, die am Proteinabbau beteiligt sind . Diese Hemmung kann zu einer Anhäufung von Proteinen und einer Störung zellulärer Funktionen führen . Darüber hinaus kann Cyclo(Ile-Ala) mit Zellmembranen interagieren und deren Integrität und Permeabilität beeinflussen .
Vergleich Mit ähnlichen Verbindungen
Cyclo(Ile-Ala) kann mit anderen cyclischen Dipeptiden verglichen werden, wie z. B. Cyclo(Ala-Val), Cyclo(Ile-Val) und Cyclo(Leu-Ala) . Diese Verbindungen haben ähnliche cyclische Strukturen, unterscheiden sich aber in ihrer Aminosäurezusammensetzung . Die einzigartige Kombination von Isoleucin und Alanin in Cyclo(Ile-Ala) trägt zu seinen besonderen Eigenschaften und biologischen Aktivitäten bei . Beispielsweise kann Cyclo(Ile-Ala) im Vergleich zu anderen cyclischen Dipeptiden unterschiedliche antimikrobielle oder anticancerogene Aktivitäten aufweisen . Der Vergleich dieser Verbindungen hilft, die Struktur-Wirkungs-Beziehungen zu verstehen und die Schlüsselfunktionen zu identifizieren, die für ihre biologischen Wirkungen verantwortlich sind .
Eigenschaften
IUPAC Name |
3-butan-2-yl-6-methylpiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-4-5(2)7-9(13)10-6(3)8(12)11-7/h5-7H,4H2,1-3H3,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRIJDPCYNFZIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801334341 | |
| Record name | 3-(2-Butanyl)-6-methyl-2,5-piperazinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90821-99-1 | |
| Record name | 3-(2-Butanyl)-6-methyl-2,5-piperazinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801334341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the known natural sources of Cyclo(Ile-Ala)?
A1: Cyclo(Ile-Ala) has been isolated from several natural sources, including:
- The seeds of Euryale ferox Salisb (also known as prickly water lily or Gorgon nut) [].
- The fermentation broth of the coral-derived bacteria Brevibacterium sp. [, ].
- The roots of Panax notoginseng (a species of ginseng) [].
- The insect Periplaneta americana (American cockroach) [].
Q2: Is Cyclo(Ile-Ala) always found in its pure form in these sources?
A2: Not necessarily. In some cases, Cyclo(Ile-Ala) is found as a mixture with other closely related cyclodipeptides. For instance, in the roots of Panax notoginseng, it was found as a 2:1 mixture with Cyclo(Leu-Ala) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetic acid](/img/structure/B2846171.png)

![2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B2846175.png)

![N-{4-[(3-propoxyquinoxalin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2846178.png)
![Methyl 3-{[2-(methylsulfanyl)-4-quinazolinyl]sulfanyl}phenyl ether](/img/structure/B2846179.png)

![2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2846182.png)
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2846187.png)
![5-(4-benzylpiperidin-1-yl)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2846188.png)
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2846189.png)
![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide](/img/structure/B2846190.png)

